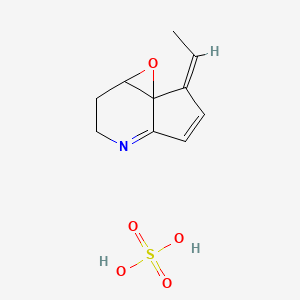
Latumcidin sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latumcidin sulfate is a novel antibiotic compound derived from the bacterium Streptomyces sp. It was first identified and characterized in the late 1950s. This compound has shown a broad spectrum of antimicrobial activity, making it a valuable candidate for further research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of latumcidin sulfate involves the fermentation of Streptomyces sp. under controlled conditions. The fermentation medium typically contains carbon sources such as glucose, glycerol, and sucrose, along with nitrogen sources like asparagine and peptone. The fermentation is carried out at a temperature of 27-28°C with continuous shaking to ensure proper aeration .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. Techniques such as solvent extraction, crystallization, and chromatography are employed to obtain pure this compound .
化学反应分析
Types of Reactions: Latumcidin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antimicrobial properties or improved pharmacokinetic profiles .
科学研究应用
Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.
Biology: Researchers use latumcidin sulfate to investigate microbial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Its broad-spectrum antimicrobial activity makes it a promising candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: this compound is explored for its potential use in agricultural settings to control plant pathogens.
作用机制
Latumcidin sulfate exerts its antimicrobial effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to these enzymes, making it highly potent against a wide range of bacteria .
相似化合物的比较
Eulicin: Another antibiotic with a similar broad-spectrum activity.
Vancomycin: A well-known antibiotic that also targets cell wall synthesis but has a different structure.
Teicoplanin: Similar to vancomycin, it is used to treat resistant bacterial infections.
Uniqueness: Latumcidin sulfate stands out due to its unique chemical structure, which provides a distinct mechanism of action compared to other antibiotics. Its ability to inhibit a wide range of bacteria, including those resistant to other antibiotics, highlights its potential as a valuable therapeutic agent .
属性
CAS 编号 |
43043-59-0 |
|---|---|
分子式 |
C10H13NO5S |
分子量 |
259.28 g/mol |
IUPAC 名称 |
(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene;sulfuric acid |
InChI |
InChI=1S/C10H11NO.H2O4S/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8;1-5(2,3)4/h2-4,9H,5-6H2,1H3;(H2,1,2,3,4)/b7-2-; |
InChI 键 |
SIPQDYXVATXSEP-YMWUIOJXSA-N |
手性 SMILES |
C/C=C\1/C=CC2=NCCC3C12O3.OS(=O)(=O)O |
规范 SMILES |
CC=C1C=CC2=NCCC3C12O3.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


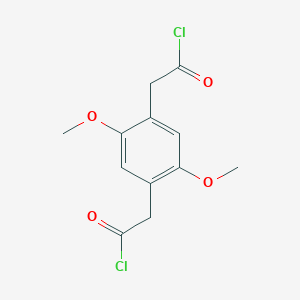
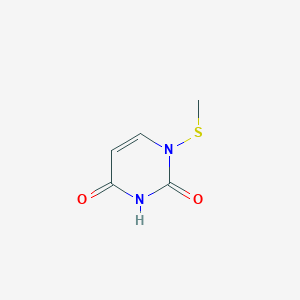
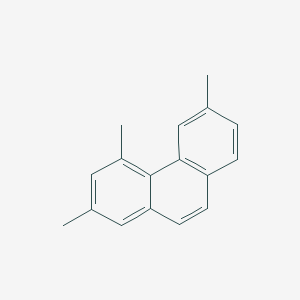
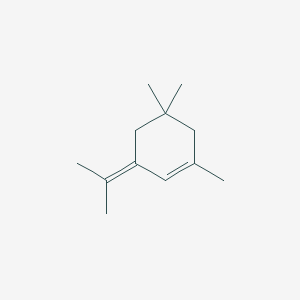
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
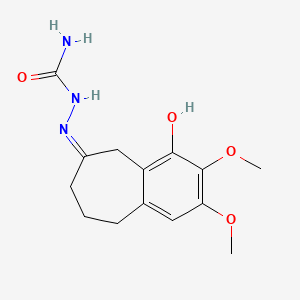

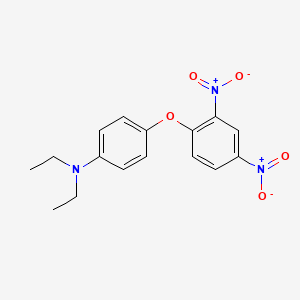

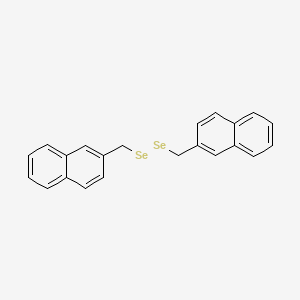
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
